molecular formula C22H21N3O4S B11232376 N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetamide

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B11232376
M. Wt: 423.5 g/mol
InChI Key: ZNZAPFHWSUGWRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-[(6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxepin ring fused with a dihydropyrimidinyl group, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-[(6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE typically involves multi-step organic reactions. One common route includes:

    Formation of the benzodioxepin ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the dihydropyrimidinyl group: This step often involves the use of a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Final assembly:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-[(6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-[(6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-[(6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-[(6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE
  • **N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-[(6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE

Uniqueness

The uniqueness of N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-[(6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE lies in its dual ring structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H21N3O4S

Molecular Weight

423.5 g/mol

IUPAC Name

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C22H21N3O4S/c26-20-12-17(16-5-2-1-3-6-16)24-22(25-20)30-14-21(27)23-13-15-7-8-18-19(11-15)29-10-4-9-28-18/h1-3,5-8,11-12H,4,9-10,13-14H2,(H,23,27)(H,24,25,26)

InChI Key

ZNZAPFHWSUGWRY-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)CNC(=O)CSC3=NC(=CC(=O)N3)C4=CC=CC=C4)OC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.